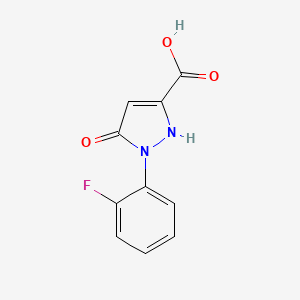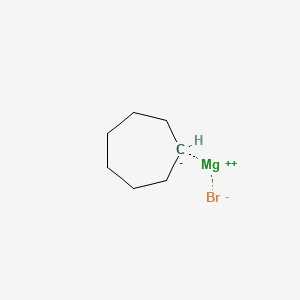
Cycloheptylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptylmagnesium bromide is a type of Grignard reagent . It is typically found as a solution, with a concentration of 2 M in diethyl ether . The empirical formula for Cycloheptylmagnesium bromide is C7H13BrMg, and it has a molecular weight of 201.39 .
Molecular Structure Analysis
The molecular structure of Cycloheptylmagnesium bromide is represented by the formula C7H13BrMg . More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis
Cycloheptylmagnesium bromide, like other Grignard reagents, is used in organic synthesis . It has been used in Kumada-Corriu-Tamao cross-coupling reactions of tri- and tetra-bromothiophenes and symmetrical di-bromo-2,2’ bithiophene . When cyclohexyl magnesium bromide was employed, moderate cross-coupling yields were obtained .Physical And Chemical Properties Analysis
Cycloheptylmagnesium bromide is a liquid at room temperature . More specific physical and chemical properties would require detailed experimental data.Mechanism of Action
Safety and Hazards
Future Directions
Grignard reagents like Cycloheptylmagnesium bromide continue to be widely used in organic synthesis . Future research may focus on developing new reactions involving these reagents, improving the efficiency of existing reactions, and exploring their use in the synthesis of new materials and pharmaceuticals .
properties
CAS RN |
78378-12-8 |
|---|---|
Molecular Formula |
C7H13BrMg |
Molecular Weight |
201.39 g/mol |
IUPAC Name |
magnesium;cycloheptane;bromide |
InChI |
InChI=1S/C7H13.BrH.Mg/c1-2-4-6-7-5-3-1;;/h1H,2-7H2;1H;/q-1;;+2/p-1 |
InChI Key |
AKCQIGOEIIPTMW-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC[CH-]CC1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



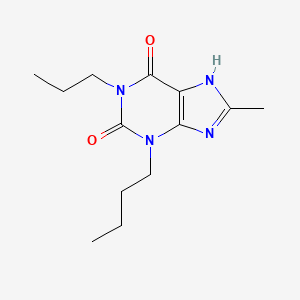
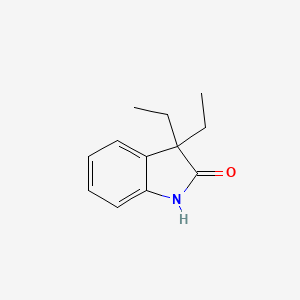
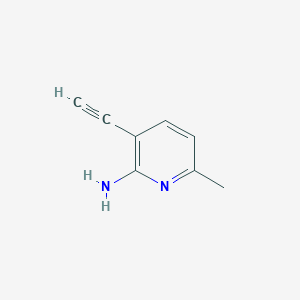
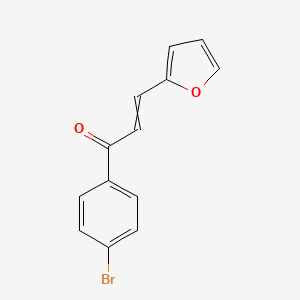
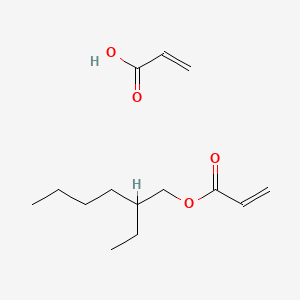





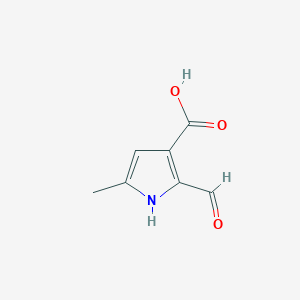

![Ethyl 3-[(ethoxycarbonyl)amino]-3-oxopropanoate](/img/structure/B8760222.png)
